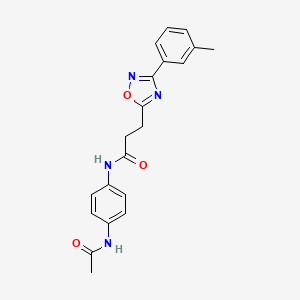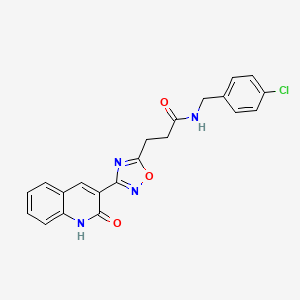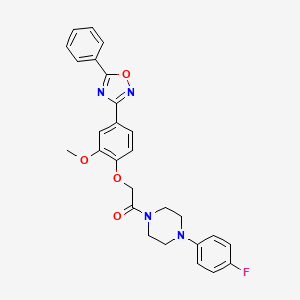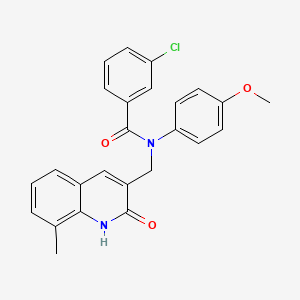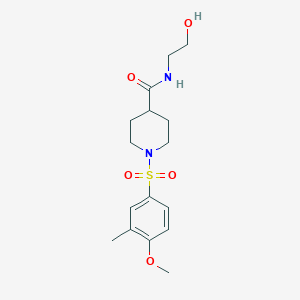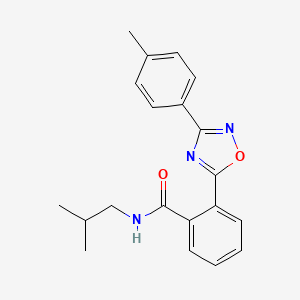
N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as IBTD, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. It is a derivative of benzamide and contains an oxadiazole ring, which gives it unique properties.
Mechanism of Action
The mechanism of action of N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and have anti-microbial properties. It has also been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to understand its mechanism of action and to optimize its properties for therapeutic use. Another area of interest is its potential as a pesticide for agricultural use. Studies are needed to determine its efficacy and safety in this context. Finally, N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide can be used as a building block for the synthesis of new materials with unique properties. Further research in this area can lead to the development of new materials with applications in various fields.
Synthesis Methods
The synthesis of N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of p-tolyl hydrazine with ethyl 2-bromoacetate to form ethyl 2-(p-tolylhydrazono)acetate. This intermediate is then reacted with 2-chlorobenzoyl chloride to form N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
Scientific Research Applications
N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential use as a pesticide due to its anti-microbial properties. In material science, N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)12-21-19(24)16-6-4-5-7-17(16)20-22-18(23-25-20)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTPCGJCLMZFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



